5-(2-bromophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes bromophenyl, hydroxy, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, typically starting with the preparation of intermediate compounds. Common synthetic routes include:
Bromination: Introduction of the bromine atom into the phenyl ring.
Hydroxylation: Addition of a hydroxyl group to the compound.
Methoxylation: Introduction of methoxy groups to the phenyl rings.
Cyclization: Formation of the pyrrol-2-one ring structure.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-(2-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
5-(2-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-[(3-METHOXYPHENYL)METHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPH
Properties
Molecular Formula |
C25H22BrNO4 |
---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
2-(2-bromophenyl)-4-hydroxy-3-(4-methoxyphenyl)-1-[(3-methoxyphenyl)methyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H22BrNO4/c1-30-18-12-10-17(11-13-18)22-23(20-8-3-4-9-21(20)26)27(25(29)24(22)28)15-16-6-5-7-19(14-16)31-2/h3-14,23,28H,15H2,1-2H3 |
InChI Key |
NLJUBBVHTRFHEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=CC=C3Br)CC4=CC(=CC=C4)OC)O |
Origin of Product |
United States |
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